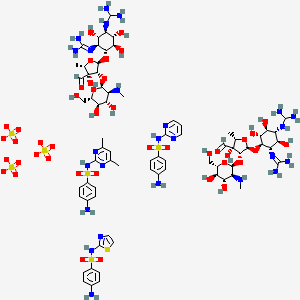
(r)-3-Aminoazepan-2-one
Übersicht
Beschreibung
D-Lysine lactam: is a chiral compound with the molecular formula C₆H₁₂N₂OThis compound is notable for its role as a building block in the synthesis of various pharmaceuticals and biologically active molecules .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
D-Lysin-Lactam kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von D-Lysin unter sauren Bedingungen. Dieser Prozess beinhaltet typischerweise das Erhitzen von D-Lysin mit einer starken Säure, wie Salzsäure, um die Bildung des Lactamrings zu induzieren. Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Cyclisierung zu gewährleisten .
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von D-Lysin-Lactam effizientere und skalierbare Verfahren umfassen. Dazu kann die Verwendung von kontinuierlichen Durchflussreaktoren gehören, um optimale Reaktionsbedingungen aufrechtzuerhalten und die Ausbeute zu verbessern. Darüber hinaus kann die Verwendung von Katalysatoren und optimierten Reaktionsparametern die Effizienz des Cyclisierungsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
D-Lysin-Lactam durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann D-Lysin-Lactam in seine entsprechenden Oxo-Derivate umwandeln.
Reduktion: Reduktionsreaktionen können Amin-Derivate ergeben.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Lactamring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Lactame, Amine und Oxo-Derivate, die in der Synthese komplexer Moleküle weiter verwendet werden können .
Wissenschaftliche Forschungsanwendungen
D-Lysin-Lactam hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es dient als chiraler Baustein bei der Synthese komplexer organischer Moleküle.
Biologie: Es wird zur Untersuchung von Enzymmmechanismen und Protein-Ligand-Interaktionen verwendet.
Medizin: D-Lysin-Lactam ist ein Vorläufer bei der Synthese von Antibiotika und Neurokinin-Rezeptorantagonisten.
Industrie: Es wird bei der Herstellung von Pharmazeutika und Feinchemikalien eingesetzt
Wirkmechanismus
Der Mechanismus, durch den D-Lysin-Lactam seine Wirkungen entfaltet, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise dient es bei der Synthese von Antibiotika als Vorläufer, der weitere chemische Umwandlungen durchläuft, um aktive pharmazeutische Inhaltsstoffe zu ergeben. Die Lactamringstruktur ist entscheidend für seine Reaktivität und Interaktion mit biologischen Zielstrukturen .
Wirkmechanismus
The mechanism by which D-Lysine lactam exerts its effects involves its interaction with specific molecular targets. For instance, in the synthesis of antibiotics, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The lactam ring structure is crucial for its reactivity and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
L-Lysin-Lactam: Ähnlich in der Struktur, unterscheidet sich aber in der Chiralität.
Beta-Lactam-Antibiotika: Teilen die Lactamringstruktur, haben aber unterschiedliche biologische Aktivitäten und Anwendungen.
Caprolactam: Ein weiteres Lactam, das bei der Herstellung von Nylon-6 verwendet wird.
Einzigartigkeit
D-Lysin-Lactam ist einzigartig aufgrund seiner spezifischen chiralen Konfiguration, die es besonders nützlich bei der Synthese enantiomerenreiner Verbindungen macht. Diese chirale Spezifität ist essentiell bei der Entwicklung von Pharmazeutika, bei denen die biologische Aktivität oft von der Chiralität des Moleküls abhängt .
Eigenschaften
IUPAC Name |
(3R)-3-aminoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331447 | |
| Record name | (r)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28957-33-7 | |
| Record name | (r)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28957-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)







